molecular formula C5H9Cl2N3O2 B599023 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride CAS No. 1201935-99-0

4-Amino-1H-pyrazole-1-acetic acid dihydrochloride

Cat. No.: B599023
CAS No.: 1201935-99-0
M. Wt: 214.046
InChI Key: VZGOEOIGWITZPI-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3O2 and a molecular weight of 214.05 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve mild temperatures and the use of catalysts such as silver or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-pyrazole-1-acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function . It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.2ClH/c6-4-1-7-8(2-4)3-5(9)10;;/h1-2H,3,6H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGOEOIGWITZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-99-0
Record name 1201935-99-0
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